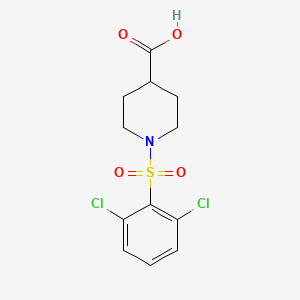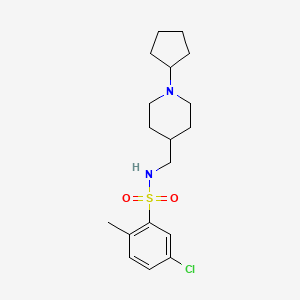
5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methylbenzenesulfonamide is a chemical entity that appears to be related to a class of compounds known as benzenesulfonamides. These compounds are characterized by a benzene ring bonded to a sulfonamide group and are known for their diverse range of biological activities, including anticancer and anti-HIV properties. Although the specific compound is not directly mentioned in the provided papers, the related compounds discussed in the papers offer insights into the potential chemical behavior and applications of this compound.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the introduction of various functional groups to the benzenesulfonamide core structure. For instance, the synthesis of N-chloro-N-methoxybenzenesulfonamide is reported to be straightforward, yielding chlorinated products in good to high yields . Similarly, novel benzenesulfonamide derivatives with potential anticancer activity have been synthesized by introducing alkylthio and triazolyl groups, indicating the versatility of the core structure in accommodating various substituents . This suggests that the synthesis of 5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methylbenzenesulfonamide would likely involve a multi-step process, potentially starting with a chlorinated benzenesulfonamide and then introducing the cyclopentylpiperidinylmethyl group.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial in determining their biological activity. The papers provided discuss the synthesis and molecular structure of various derivatives, such as 2-(alkylthio)-4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamides , and N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives . These studies highlight the importance of specific substituents and their positions on the benzenesulfonamide core for achieving desired biological effects. The molecular structure of 5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methylbenzenesulfonamide would likely exhibit similar considerations, where the spatial arrangement of the substituents could play a significant role in its biological activity.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions, depending on their substituents. The chlorinating reagent N-chloro-N-methoxybenzenesulfonamide, for example, is used to chlorinate a wide range of substrates, including phenols and aromatic amines . This indicates that the chlorine atom in the 5-chloro position of the compound may also be reactive and could potentially be involved in further chemical transformations. The presence of the piperidinylmethyl group may also influence the reactivity of the compound, potentially opening up pathways for nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methylbenzenesulfonamide are not detailed in the provided papers, the properties of related compounds can offer some insights. Benzenesulfonamide derivatives are generally known for their solid-state properties and stability, which can be attributed to the sulfonamide group's ability to engage in hydrogen bonding . The introduction of various substituents can alter properties such as solubility, melting point, and reactivity. The presence of a chloro group and a piperidinylmethyl group in the compound would likely affect its solubility in organic solvents and could also influence its melting point and stability.
科学的研究の応用
Cyclooxygenase Inhibition for Pain Management
A series of benzenesulfonamide derivatives, including compounds structurally related to 5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methylbenzenesulfonamide, were synthesized to evaluate their potential as cyclooxygenase inhibitors. These compounds were investigated for their effectiveness in inhibiting COX-2 and COX-1 enzymes, which are key targets in the development of anti-inflammatory and pain management drugs. The introduction of specific substituents enhanced COX-2 selectivity, highlighting the therapeutic potential of these compounds in treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain without the side effects associated with non-selective COX inhibitors. (Hashimoto et al., 2002)
Anticancer Potential Through Apoptosis and Autophagy
In the realm of anticancer research, new dibenzenesulfonamides with a similar core structure were synthesized and evaluated for their anticancer properties. These compounds showed significant potential by inducing apoptosis and autophagy in cancer cells, crucial pathways for cancer treatment. Additionally, their ability to inhibit carbonic anhydrase isoenzymes, especially those associated with tumor cells, further supports their utility as novel anticancer agents. This underscores the diverse therapeutic potential of sulfonamide derivatives in oncology, offering a foundation for developing new cancer therapies. (Gul et al., 2018)
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal effects of novel benzenesulfonamide derivatives have been investigated, highlighting their broad-spectrum activity against various pathogens. These studies underline the significance of sulfonamide derivatives in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance. The ability of these compounds to inhibit bacterial and fungal growth showcases their potential as leads in the search for new treatments for infectious diseases. (Vanparia et al., 2010)
特性
IUPAC Name |
5-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2S/c1-14-6-7-16(19)12-18(14)24(22,23)20-13-15-8-10-21(11-9-15)17-4-2-3-5-17/h6-7,12,15,17,20H,2-5,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXPHFOKCSTESH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

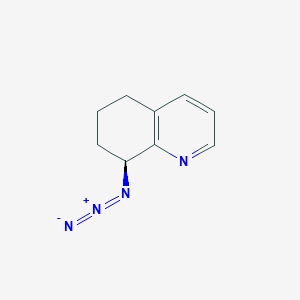
![1-(2-fluorophenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2514879.png)
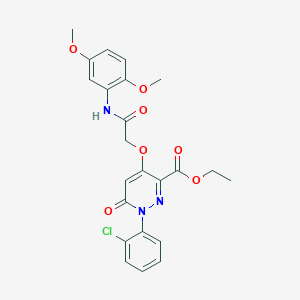

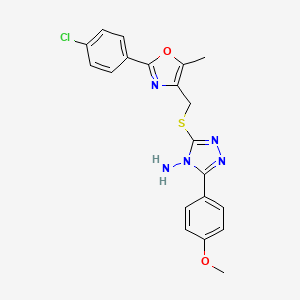

![2-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide](/img/structure/B2514886.png)
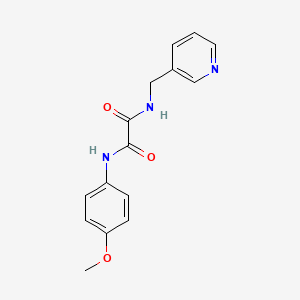
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2514890.png)

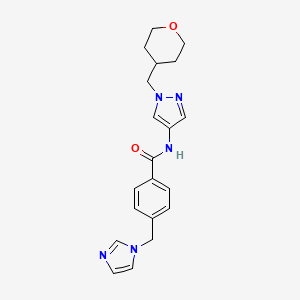
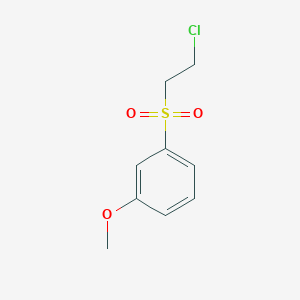
![5-(3-Methoxybenzyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2514898.png)
